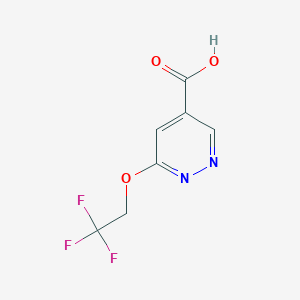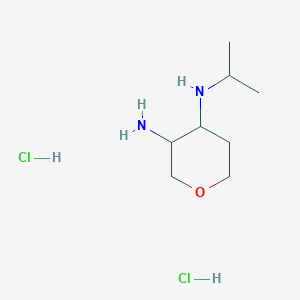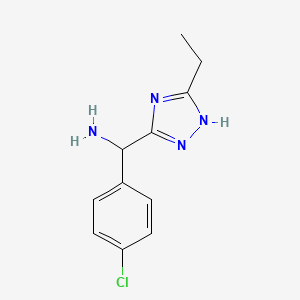
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid is a chemical compound with the molecular formula C7H5F3N2O3 and a molecular weight of 222.12 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to a pyridazine ring, which is further substituted with a carboxylic acid group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid typically involves the reaction of pyridazine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoroethoxy group makes it valuable in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar compounds to 6-(2,2,2-Trifluoroethoxy)pyridazine-4-carboxylic acid include:
6-(Difluoromethyl)pyridazine-4-carboxylic acid: This compound has a difluoromethyl group instead of a trifluoroethoxy group, which can result in different chemical and biological properties.
2-(Trifluoromethyl)pyridine-4-carboxylic acid: This compound features a trifluoromethyl group attached to a pyridine ring, offering a different structural framework and reactivity.
The uniqueness of this compound lies in its trifluoroethoxy group, which imparts distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C7H5F3N2O3 |
|---|---|
Peso molecular |
222.12 g/mol |
Nombre IUPAC |
6-(2,2,2-trifluoroethoxy)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-5-1-4(6(13)14)2-11-12-5/h1-2H,3H2,(H,13,14) |
Clave InChI |
DHDSFXUNUBKPQV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN=C1OCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)


![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)





